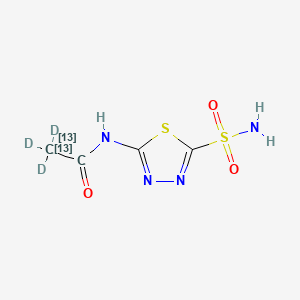
Acetazolamide-13C2,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetazolamide-13C2,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of acetazolamide, which is a well-known carbonic anhydrase inhibitor. Acetazolamide is primarily used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema. The isotopic labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetazolamide-13C2,d3 involves the incorporation of carbon-13 and deuterium into the acetazolamide molecule. The process typically starts with the preparation of isotopically labeled precursors. One common method involves the use of carbon-13 labeled acetic anhydride and deuterium-labeled ammonia. These precursors undergo a series of reactions, including acetylation and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the final product from any impurities or by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetazolamide-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonyl chlorides.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydrogen atoms with isotopic labels.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or chlorine gas.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Isotopically labeled reagents such as carbon-13 labeled acetic anhydride.
Major Products Formed
The major products formed from these reactions include various isotopically labeled derivatives of acetazolamide, which are used for different research purposes .
Applications De Recherche Scientifique
Acetazolamide-13C2,d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding enzyme kinetics and protein-ligand interactions.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
Acetazolamide-13C2,d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and hydrogen ions, which in turn reduces the reabsorption of sodium and water in the kidneys. This diuretic effect is beneficial in treating conditions like glaucoma and edema. The isotopic labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: The non-labeled version of Acetazolamide-13C2,d3.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used primarily in the treatment of glaucoma
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and drug interactions. This makes it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C4H6N4O3S2 |
|---|---|
Poids moléculaire |
227.25 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1+1D3,2+1 |
Clé InChI |
BZKPWHYZMXOIDC-SCDGQEOFSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])[13C](=O)NC1=NN=C(S1)S(=O)(=O)N |
SMILES canonique |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


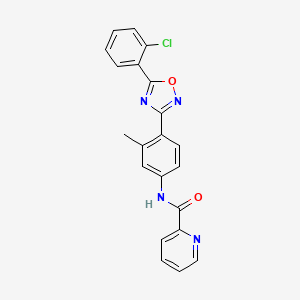

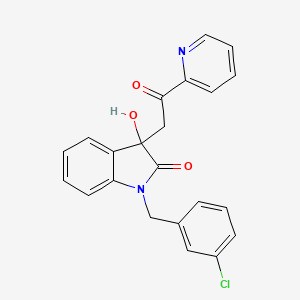


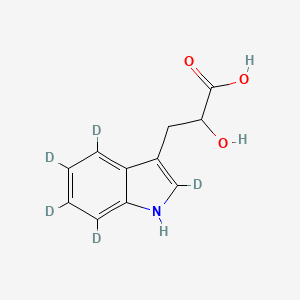

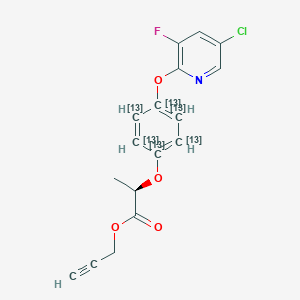

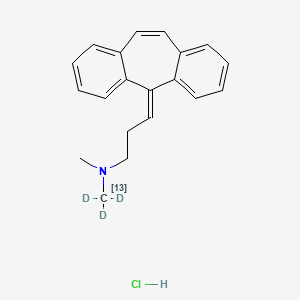
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)



